molecular formula C8H15NO3 B14479862 Methyl (2-methyl-4-oxopentan-2-yl)carbamate CAS No. 65330-08-7

Methyl (2-methyl-4-oxopentan-2-yl)carbamate

Cat. No.: B14479862
CAS No.: 65330-08-7
M. Wt: 173.21 g/mol
InChI Key: YDOZVMOCSOUIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2-methyl-4-oxopentan-2-yl)carbamate is a chemical compound with a unique structure that includes a carbamate group attached to a methylated ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2-methyl-4-oxopentan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of a methyl ketone with an isocyanate under mild conditions. Another method includes the use of carbamoylation reactions, where an amine reacts with a carbonyl compound in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale carbamoylation processes. These processes often use environmentally friendly reagents and catalysts to ensure high yields and purity. For example, the use of dimethyl carbonate as a carbonyl source in the presence of solid catalysts has been shown to be effective .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-methyl-4-oxopentan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction produces alcohols.

Scientific Research Applications

Methyl (2-methyl-4-oxopentan-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of methyl (2-methyl-4-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. This compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • tert-Butyl carbamate

Uniqueness

Methyl (2-methyl-4-oxopentan-2-yl)carbamate is unique due to its specific structure, which includes a methylated ketone and a carbamate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

65330-08-7

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl N-(2-methyl-4-oxopentan-2-yl)carbamate

InChI

InChI=1S/C8H15NO3/c1-6(10)5-8(2,3)9-7(11)12-4/h5H2,1-4H3,(H,9,11)

InChI Key

YDOZVMOCSOUIFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)NC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.